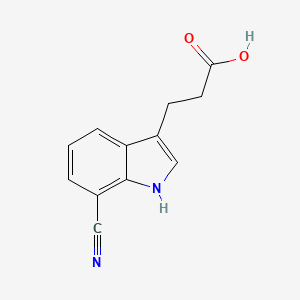![molecular formula C12H17BN2O6 B582326 [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid CAS No. 1217500-84-9](/img/structure/B582326.png)
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds often involves the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group attached to a nitrophenyl group, with an amino-tert-butoxy-oxoethyl group also attached to the boron atom.Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving organoboron compounds . In this reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst .科学的研究の応用
Suzuki–Miyaura Coupling
Boronic acids, including “[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid”, are commonly used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide . The reaction conditions are generally mild and tolerant of many functional groups .
Protodeboronation
Protodeboronation is another potential application of boronic acids . This process involves the removal of the boron moiety from the boronic acid, often as part of a synthetic sequence . While this process is not well-developed for boronic acids, it has been explored for pinacol boronic esters .
Functional Group Transformations
Boronic acids can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and various types of carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .
Hydroboration
Boronic acids can be obtained through the hydroboration of terminal alkynes . This process involves the addition of borane to an alkyne to form a boronic acid .
Synthesis of Organotrifluoroborate Salts
Boronic acids can be used in the synthesis of organotrifluoroborate salts . These salts are useful reagents in Suzuki–Miyaura couplings .
Catalyst in Chemical Reactions
Boronic acids can act as catalysts in certain chemical reactions . For example, they can catalyze the transformation of certain organic compounds .
作用機序
Target of Action
Boronic acids and their esters are generally known for their ability to form stable complexes with various biological targets, particularly enzymes that have diol-containing active sites .
Mode of Action
Boronic acids and their esters are known to interact with their targets through the formation of cyclic boronate esters . This interaction can lead to changes in the target’s function, potentially inhibiting or modifying its activity .
Biochemical Pathways
Boronic acids and their esters are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, and their rate of hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The formation of cyclic boronate esters can lead to changes in the function of the target molecule, potentially inhibiting or modifying its activity .
Action Environment
The action, efficacy, and stability of [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the stability of boronic acids and their esters . Furthermore, the presence of other molecules in the environment could potentially interfere with the compound’s ability to interact with its targets.
将来の方向性
The use of organoboron compounds, including boronic acids, is a growing field in organic chemistry . They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Therefore, the future directions for this compound could involve its use in these areas.
特性
| { "Design of the Synthesis Pathway": "The synthesis of [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-nitrophenol", "tert-butyl acetoacetate", "sodium borohydride", "ammonium chloride", "boric acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-nitrophenol with sodium borohydride in ethanol to yield 2-amino-5-nitrophenol.", "Step 2: Condensation of 2-amino-5-nitrophenol with tert-butyl acetoacetate in the presence of sodium hydroxide to form 2-(1-tert-butoxy-2-oxoethyl)-5-nitrophenol.", "Step 3: Hydrolysis of the tert-butyl ester using hydrochloric acid to yield 2-(1-hydroxy-2-oxoethyl)-5-nitrophenol.", "Step 4: Protection of the hydroxyl group with tert-butanol and hydrochloric acid to give 2-(1-tert-butoxy-2-oxoethyl)-5-nitrophenol.", "Step 5: Reaction of 2-(1-tert-butoxy-2-oxoethyl)-5-nitrophenol with boric acid and ammonium chloride in water to form [2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid." ] } | |
CAS番号 |
1217500-84-9 |
製品名 |
[2-(1-Amino-2-tert-butoxy-2-oxoethyl)-5-nitrophenyl]boronic acid |
分子式 |
C12H17BN2O6 |
分子量 |
296.086 |
IUPAC名 |
[2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5-nitrophenyl]boronic acid |
InChI |
InChI=1S/C12H17BN2O6/c1-12(2,3)21-11(16)10(14)8-5-4-7(15(19)20)6-9(8)13(17)18/h4-6,10,17-18H,14H2,1-3H3 |
InChIキー |
KJQWYIINZGPHQC-UHFFFAOYSA-N |
SMILES |
B(C1=C(C=CC(=C1)[N+](=O)[O-])C(C(=O)OC(C)(C)C)N)(O)O |
同義語 |
2-(BOC-AMinoMethyl)-5-nitrophenylboronic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



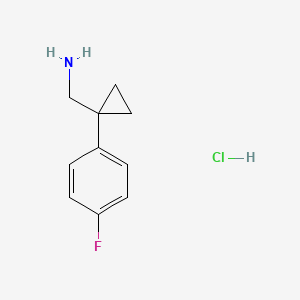

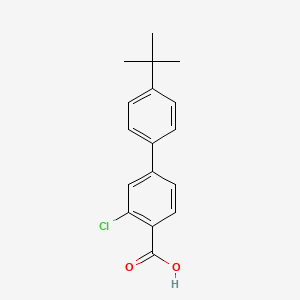
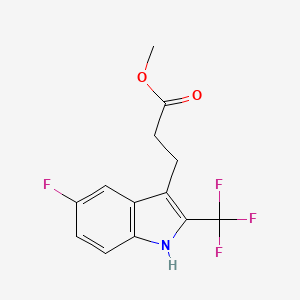
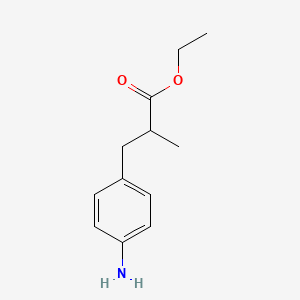
![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)
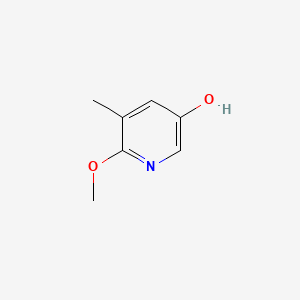
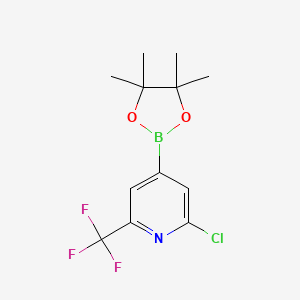

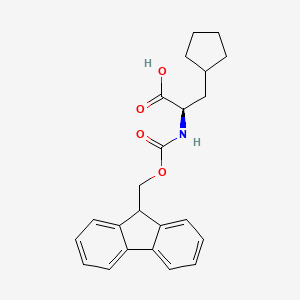
![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B582262.png)
